N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide
CAS No.: 921575-74-8
Cat. No.: VC11968042
Molecular Formula: C21H20ClN3O2
Molecular Weight: 381.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921575-74-8 |
|---|---|
| Molecular Formula | C21H20ClN3O2 |
| Molecular Weight | 381.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |
| Standard InChI | InChI=1S/C21H20ClN3O2/c22-16-7-9-17(10-8-16)23-20(26)14-27-18-5-3-4-15-6-11-19(24-21(15)18)25-12-1-2-13-25/h3-11H,1-2,12-14H2,(H,23,26) |
| Standard InChI Key | QVHRKRKXIYERQS-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2 |
| Canonical SMILES | C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2 |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide is a synthetic organic compound with a molecular formula of C21H20ClN3O2 and a molecular weight of 381.9 g/mol. Its structure integrates three key components:
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A quinoline backbone substituted at the 2-position with a pyrrolidin-1-yl group.
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An acetamide linker at the 8-position of the quinoline ring.
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A 4-chlorophenyl group attached to the acetamide nitrogen.
The quinoline nucleus is known for its planar aromatic system, which facilitates interactions with biological targets such as DNA topoisomerases and microbial enzymes . The pyrrolidine ring, a five-membered saturated heterocycle, introduces conformational flexibility and enhances solubility, while the 4-chlorophenyl group may contribute to hydrophobic interactions in target binding pockets.
Table 1: Physicochemical Properties of N-(4-Chlorophenyl)-2-{[2-(Pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide
Comparative Analysis with Structural Analogs
To contextualize the potential of N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide, Table 2 compares its features with two related compounds:
Table 2: Structural and Functional Comparison of Quinoline-Pyrrolidine Hybrids
This comparison underscores the role of substituents in modulating biological activity. The chloro group in N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide may enhance lipophilicity compared to methoxy or methyl analogs, potentially improving blood-brain barrier penetration .
Future Research Directions
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Synthetic Optimization: Develop scalable routes to improve yield and purity, particularly for the acetamide coupling step.
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In Vitro Screening: Evaluate antimicrobial potency against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) and anticancer activity in NCI-60 cell lines.
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ADMET Profiling: Assess pharmacokinetic properties, including solubility, metabolic stability, and cytochrome P450 interactions.
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Target Identification: Use computational docking studies to predict binding sites on microbial topoisomerases or human kinases.
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